(4S,4'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole]
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Overview
Description
(4S,4’S)-2,2’-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole] is a complex organic compound characterized by its unique cyclopropylidene bridge and isopropyloxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole] typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-2,2’-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4S,4’S)-2,2’-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4S,4’S)-2,2’-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole] involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (4S,4’S)-2,2’-Cyclopropylidenebis[4,5-dihydro-4-methyloxazole]
- (4S,4’S)-2,2’-Cyclopropylidenebis[4,5-dihydro-4-ethyloxazole]
Uniqueness
(4S,4’S)-2,2’-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole] is unique due to its specific cyclopropylidene bridge and isopropyloxazole rings, which confer distinct chemical and physical properties. These structural features may result in different reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H24N2O2 |
---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
(4S)-4-propan-2-yl-2-[1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C15H24N2O2/c1-9(2)11-7-18-13(16-11)15(5-6-15)14-17-12(8-19-14)10(3)4/h9-12H,5-8H2,1-4H3/t11-,12-/m1/s1 |
InChI Key |
RNKCBYGYEUZQOZ-VXGBXAGGSA-N |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2(CC2)C3=N[C@H](CO3)C(C)C |
Canonical SMILES |
CC(C)C1COC(=N1)C2(CC2)C3=NC(CO3)C(C)C |
Origin of Product |
United States |
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